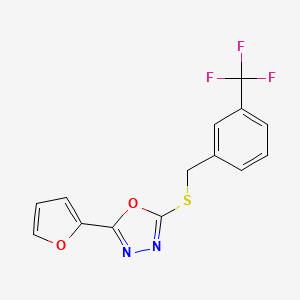

2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

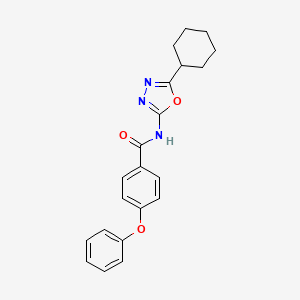

The compound is an organic molecule that contains a furan ring, a trifluoromethyl group, a benzyl group, a thioether linkage, and an oxadiazole ring .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve the trifluoromethylation of carbon-centered radical intermediates . Protodeboronation of boronic esters could also be a part of the synthesis process .Molecular Structure Analysis

The molecular structure likely includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a trifluoromethyl group attached to a benzyl group via a sulfur atom .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound might undergo various chemical reactions, including oxidation, amination, halogenation, and C-C bond formations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a trifluoromethyl group could influence its reactivity and stability . The thiol group is known for its pungent, disagreeable odor .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is synthesized from furan-2-carboxylic acid hydrazide, highlighting the versatility of furan derivatives in creating heterocyclic compounds with potential biological activities. The process involves the formation of Mannich bases and methyl derivatives, demonstrating the compound's utility in synthetic chemistry for creating complex molecules with specific chemical properties (Koparır, Çetin, & Cansiz, 2005).

Liquid Crystalline Properties : The study of heterocyclic liquid crystalline compounds containing 1,3,4-oxadiazole, furan, and thiophene units explores the impact of these heterocycles on liquid crystalline properties. This research is pivotal for developing materials with specific optical and electronic behaviors, useful in displays and sensor technologies (Han et al., 2009).

Biological Applications and Properties

Tyrosinase Inhibition Activity : Furan-oxadiazole structural hybrids have shown significant activity as bacterial tyrosinase inhibitors. This activity is crucial for developing therapeutic agents for skin whitening and treating malignant melanoma, a form of skin cancer. The research indicates the compound's potential in pharmacology and medicinal chemistry for designing drugs with minimal side effects (Irfan et al., 2022).

Antimicrobial Activities : The synthesis of azole derivatives from furan-2-carbohydrazide, including the formation of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, demonstrates the antimicrobial potential of compounds derived from furan-2-carboxylic acid hydrazide. These compounds have shown activity against various microorganisms, highlighting their relevance in developing new antimicrobial agents (Başoğlu et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(furan-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2S/c15-14(16,17)10-4-1-3-9(7-10)8-22-13-19-18-12(21-13)11-5-2-6-20-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTLDTXGKGHRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B2932659.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2932668.png)

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2932676.png)

![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2932678.png)

![4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2932679.png)

![5-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2932682.png)